molecular formula C8H11F3N2 B3031722 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 646455-60-9

1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3031722
CAS No.: 646455-60-9
M. Wt: 192.18 g/mol
InChI Key: OXTAAXVCDQASCZ-UHFFFAOYSA-N
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Description

1-Isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole is a trisubstituted pyrazole derivative of significant interest in modern medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in the design of bioactive molecules, featuring prominently in several best-selling pharmaceuticals . The specific substitution pattern on this compound—combining an isopropyl group, a methyl group, and a trifluoromethyl group—is characteristic of compounds with potent biological activity. Trifluoromethyl-substituted pyrazoles, in particular, are known to enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making them valuable precursors in the synthesis of active pharmaceutical ingredients (APIs) . This compound serves as a key synthetic intermediate for researching and developing novel therapeutic agents. Its structure is highly relevant for constructing potential kinase inhibitors , a class of drugs used to treat various cancers. Furthermore, pyrazole cores similar to this compound are integral components of FDA-approved drugs and investigational molecules targeting a wide range of conditions, including cancers, HIV, pulmonary hypertension, and sickle cell disease . Researchers can utilize this building block to explore new chemical entities in multiple drug discovery programs. Intended Use: This product is For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-1-propan-2-yl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F3N2/c1-5(2)13-4-6(3)7(12-13)8(9,10)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTAAXVCDQASCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381438
Record name 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646455-60-9
Record name 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One Intermediate

A critical precursor, 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, serves as the diketone equivalent. Its preparation involves condensation of ethyl trifluoroacetate with acetyl chloride in the presence of a base, yielding a regioisomeric mixture. Adjusting reaction conditions (e.g., temperature, solvent polarity) optimizes the ratio of 1,3- vs. 1,5-substituted intermediates.

Table 1: Optimization of 4-Ethoxy-1,1,1-Trifluoro-3-Buten-2-One Synthesis

Condition Temperature (°C) Solvent Yield (%) Regioisomeric Ratio (3:5)
Ethanol, K₂CO₃ 25 Ethanol 78 1.5:1
THF, LiHMDS -20 THF 92 3:1
Toluene, NaH 80 Toluene 65 1:1

Cyclization with Isopropylhydrazine

The diketone intermediate reacts with isopropylhydrazine under acidic or basic conditions. Weak bases (e.g., NaHCO₃) favor the formation of the 1-isopropyl-4-methyl-3-(trifluoromethyl) regioisomer by minimizing byproduct formation. For example, refluxing in toluene with Na₂CO₃ achieves 85% yield with >95% regioselectivity.

Post-Functionalization of Preformed Pyrazole Cores

For pyrazoles lacking the isopropyl or methyl groups, subsequent functionalization via lithiation or cross-coupling offers a modular approach.

Directed Ortho-Metalation (DoM)

1H-Pyrazoles undergo lithiation at the 4-position using LDA or LTMP in tetrahydrofuran (THF) at -78°C. Quenching with methyl iodide introduces the methyl group, while careful temperature control prevents over-alkylation.

Table 2: Lithiation and Methylation Conditions

Base Solvent Temperature (°C) Electrophile Yield (%)
LDA THF -78 CH₃I 72
LTMP Et₂O -40 (CH₃)₂SO₄ 68

N-Isopropylation via Alkylation

N1-functionalization is achieved by alkylating 4-methyl-3-(trifluoromethyl)-1H-pyrazole with isopropyl bromide in the presence of K₂CO₃. Phase-transfer catalysts (e.g., TBAB) enhance reactivity, yielding 89% product after 12 hours at 60°C.

Silver-Catalyzed [3+2] Cycloaddition

Emerging methods employ trifluorodiazoethane (CF₃CHN₂) in silver-catalyzed cycloadditions with dicyanoalkenes. While originally designed for cyano-functionalized pyrazoles, modifying the diene component enables incorporation of methyl and isopropyl groups.

Mechanistic Insights :

  • AgNO₃ (10 mol%) activates CF₃CHN₂, generating a silver-bound trifluoromethyl carbene.
  • The carbene reacts with dicyanoalkenes to form a pyrazole ring, with regioselectivity dictated by electronic effects.

Industrial-Scale Purification Strategies

Distillation Under Reduced Pressure

Separation of regioisomers exploits differences in boiling points. For instance, this compound (bp 78–80°C at 15 mmHg) is isolated from its 5-CF₃ analog (bp 85–87°C at 15 mmHg) via fractional distillation.

Crystallization from Mixed Solvents

Product purity >99% is achieved by dissolving the crude mixture in hot toluene and adding n-heptane to induce crystallization. This method reduces losses compared to chromatography.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.35 (s, 3H, CH₃), 4.75 (sept, J = 6.8 Hz, 1H, CH(CH₃)₂), 6.92 (s, 1H, H-5).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (s, CF₃).

X-ray Crystallography

Single-crystal analysis confirms the 1-isopropyl-4-methyl-3-CF₃ substitution pattern, with bond angles consistent with DFT calculations (C3–CF₃ bond length: 1.33 Å).

Chemical Reactions Analysis

1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electronic Effects : The electron-withdrawing CF₃ group stabilizes negative charges, making the pyrazole ring less nucleophilic. This contrasts with analogs bearing electron-donating groups (e.g., methoxy in ), which enhance ring electron density .
  • Hybrid Systems : Triazole-pyrazole hybrids () exhibit enhanced hydrogen-bonding capabilities due to the triazole moiety, enabling stronger interactions with biological targets compared to purely alkyl-substituted pyrazoles .

Biological Activity

1-Isopropyl-4-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, anti-inflammatory, and antibacterial properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with isopropyl, methyl, and trifluoromethyl groups. The trifluoromethyl group is known to enhance biological activity by improving the lipophilicity and metabolic stability of compounds.

Antitumor Activity

Recent studies have highlighted the potential antitumor effects of this compound derivatives. For instance, pyrazole-based compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Pyrazole derivatives can inhibit key signaling pathways involved in tumor growth. They have been reported to downregulate the prenylation of proteins such as Rap-1A, which is crucial for cancer cell survival and proliferation .
  • Case Studies : In xenograft mouse models, certain pyrazole derivatives demonstrated significant tumor growth reduction without causing hepatotoxicity, indicating a favorable safety profile .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

  • Inhibition of Inflammatory Mediators : Studies suggest that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines. This action may be beneficial in treating conditions like arthritis or other inflammatory diseases .
  • Research Findings : A review highlighted that pyrazole derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) through inhibition of cyclooxygenase (COX) enzymes .

Antibacterial Activity

The antibacterial potential of this compound has been investigated with promising results:

  • Mechanism : The compound's ability to disrupt bacterial cell wall synthesis has been noted as a significant factor in its antibacterial activity .
  • Minimum Inhibitory Concentration (MIC) : Various studies report MIC values indicating effective inhibition against a range of bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Activity TypeMechanism/EffectReference
AntitumorInhibits prenylation of Rap-1A
Reduces tumor growth in xenograft models
Anti-inflammatoryModulates cytokine production
Comparable effects to NSAIDs
AntibacterialDisrupts bacterial cell wall synthesis
Effective against multiple bacterial strains

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.